N-allyl-2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]acetamide
Description
N-allyl-2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]acetamide is a synthetic acetamide derivative featuring a sulfonyl-linked 4-chlorophenyl group, a trifluoromethyl-substituted anilino moiety, and an allyl side chain.
Properties
IUPAC Name |
2-[N-(4-chlorophenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N2O3S/c1-2-10-23-17(25)12-24(15-5-3-4-13(11-15)18(20,21)22)28(26,27)16-8-6-14(19)7-9-16/h2-9,11H,1,10,12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWVBQMOGQRYHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN(C1=CC=CC(=C1)C(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-(trifluoromethyl)aniline in the presence of a base such as triethylamine to form the sulfonamide intermediate.
Alkylation: The intermediate is then alkylated with allyl bromide in the presence of a base like potassium carbonate to introduce the allyl group.
Acetamide Formation: Finally, the product is reacted with chloroacetic acid or its derivatives under basic conditions to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-allyl-2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]acetamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts such as palladium on carbon (Pd/C) for hydrogenation.
Substitution: Nucleophiles like sodium methoxide for aromatic substitution.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation of the allyl group typically yields epoxides, while reduction of nitro groups yields amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, it is explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-allyl-2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group can enhance binding affinity and specificity to targets.
Comparison with Similar Compounds
Structural Analogs with Modified Aromatic Substitutions
Compound 1: 2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-(3,5-dichlorophenyl)acetamide (CAS 337922-29-9)
- Key Differences : Replaces the allyl group with a 3,5-dichlorophenyl acetamide.
- The absence of the allyl group reduces steric hindrance, possibly improving binding affinity in rigid enzyme pockets .
Compound 2 : N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide
- Key Differences: Substitutes the sulfonyl-trifluoromethylanilino moiety with a naphthyl group.
- Implications : The naphthyl group enhances aromatic stacking interactions, as seen in its crystal structure (dihedral angle = 60.5° between aromatic planes). This contrasts with the target compound’s sulfonyl group, which may prioritize hydrogen bonding over π-π interactions .
Heterocyclic Derivatives
Compound 3: 2-({4-allyl-5-[(3-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide
- Key Differences : Incorporates a triazole ring with a sulfanyl linker instead of a sulfonyl group.
- Implications: The triazole’s nitrogen-rich structure enhances metal coordination capabilities, while the sulfanyl group (vs.
Compound 4 : (E)-N-[5-(4-fluorostyryl)-3-(trifluoroacetyl)-1H-indol-7-yl]acetamide
- Key Differences: Features a trifluoroacetyl-indole core instead of a sulfonyl-anilino system.
- Implications : The indole scaffold facilitates interactions with hydrophobic enzyme pockets, as demonstrated in pLDH assays for antimalarial activity. The target compound’s trifluoromethyl group may mimic this hydrophobicity but with reduced metabolic lability .
Functional Group Comparisons
Research Findings and Implications
- Biological Activity : Analogs like Compound 4 show promise in antimalarial assays (pLDH), suggesting the target compound’s trifluoromethyl and sulfonyl groups could similarly inhibit parasite enzymes .
- Crystallography : The dihedral angles in Compound 2’s crystal structure highlight conformational flexibility, a trait that may vary in the target compound due to its rigid sulfonyl bridge .
- Synthetic Accessibility : The allyl group in the target compound may streamline synthesis compared to triazole derivatives (e.g., Compound 3), which require multi-step heterocyclic formations .
Biological Activity
N-allyl-2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]acetamide (CAS No. 337922-21-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antibacterial, antiviral, and enzyme inhibitory activities, supported by relevant research findings and case studies.
- Molecular Formula : C18H16ClF3N2O3S
- Molecular Weight : 432.84 g/mol
- Structure : The compound features a sulfonamide group linked to a trifluoromethyl-substituted aniline moiety, which contributes to its biological activity.
Antibacterial Activity
Research has shown that this compound exhibits notable antibacterial properties. A study evaluating various synthesized compounds found that this compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis. The following table summarizes the antibacterial efficacy of this compound compared to other tested compounds:
| Compound Name | Bacterial Strain | Activity Level (Zone of Inhibition in mm) |
|---|---|---|
| N-allyl... | Salmonella typhi | 15 |
| N-allyl... | Bacillus subtilis | 18 |
| Other Compounds | Escherichia coli | 10 |
| Other Compounds | Staphylococcus aureus | 12 |
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory potential. Specifically, it was evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease:
- Acetylcholinesterase Inhibition : The compound showed significant inhibition of AChE, with an IC50 value indicating effective binding and inhibition.
- Urease Inhibition : Strong inhibitory activity against urease was observed, suggesting potential applications in treating conditions related to urease-producing bacteria.
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive study published in the Brazilian Journal of Pharmaceutical Sciences evaluated the antimicrobial activity of several sulfonamide derivatives, including N-allyl... The results indicated that this compound effectively inhibited bacterial growth in vitro.
- Enzyme Inhibition Research : Another study focused on the enzyme inhibitory effects of sulfonamide derivatives found that N-allyl... displayed promising results as an AChE inhibitor, with potential implications for Alzheimer's disease treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
